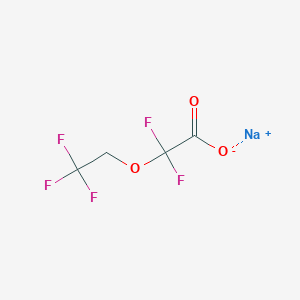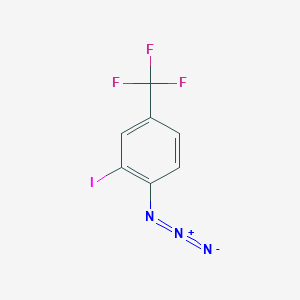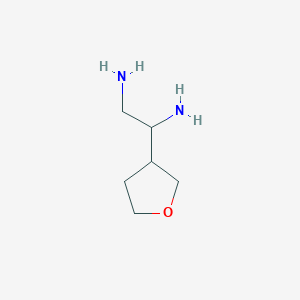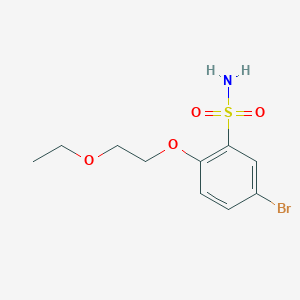
5-Bromo-2-(2-ethoxyethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H14BrNO4S. This compound is characterized by the presence of a bromine atom, an ethoxyethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide typically involves the reaction of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The sulfonyl chloride is first prepared by reacting 5-bromo-2-(2-ethoxyethoxy)benzene with chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves large-scale synthesis using automated reactors. The process includes the chlorosulfonation of 5-bromo-2-(2-ethoxyethoxy)benzene followed by amination. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines
Scientific Research Applications
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The ethoxyethoxy group can increase the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilicity, making it a versatile reagent in organic synthesis. The ethoxyethoxy group improves its solubility, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H14BrNO4S |
|---|---|
Molecular Weight |
324.19 g/mol |
IUPAC Name |
5-bromo-2-(2-ethoxyethoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
YXRXSLANBOACJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


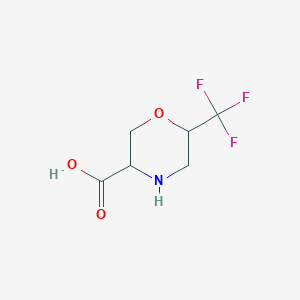
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
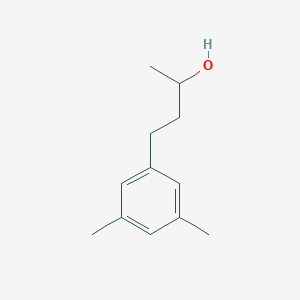
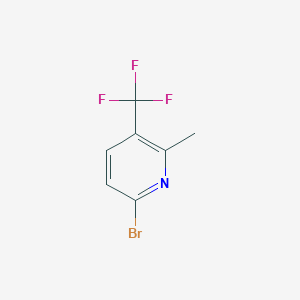
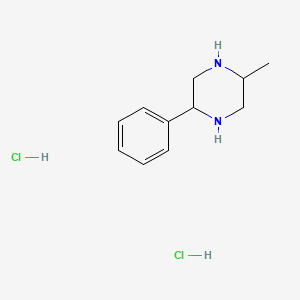
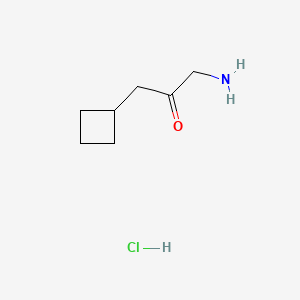

![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
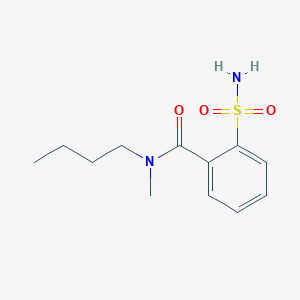
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
